3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropy ridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one
Description
3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a polycyclic heteroaromatic compound featuring a fused pyridino-pyrimidinone core. Its structure includes a 4-fluorophenyl sulfonyl group at position 3, a 2-imino moiety, and a 4-methoxyphenylmethyl substituent at position 1.
Synthetic routes for analogous compounds involve condensation reactions of enaminones or thienopyridine intermediates with electrophilic reagents (e.g., 2-amino-4-(4-chlorophenyl)pyridine derivatives) in polar aprotic solvents like DMF . Computational modeling suggests that the 4-fluorophenyl sulfonyl group contributes to π-π stacking interactions with biological targets, while the methoxy group modulates lipophilicity .
Properties
Molecular Formula |
C25H19FN4O4S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-7-[(4-methoxyphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H19FN4O4S/c1-34-18-9-5-16(6-10-18)15-30-23(27)21(35(32,33)19-11-7-17(26)8-12-19)14-20-24(30)28-22-4-2-3-13-29(22)25(20)31/h2-14,27H,15H2,1H3 |
InChI Key |
GZJYCGDGLJRNIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multiple steps, including the formation of the core heterocyclic ring system and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyridino and pyrimidinone rings through cyclization reactions.
Functional Group Transformations: Introduction of the fluorophenyl and methoxyphenyl groups through substitution reactions.
Sulfonylation: Addition of the sulfonyl group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of imino groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one exhibit promising anticancer properties. Specifically, derivatives of pyrimidine and pyridine have been identified as potent inhibitors of c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. The inhibition of c-KIT mutations by these compounds suggests their utility in targeted cancer therapies .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that similar dihydropyridine derivatives can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are key players in the inflammatory response. The dual inhibition of these pathways may provide a therapeutic strategy for treating inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in the substituents on the phenyl rings significantly influence biological activity. For instance, modifications to the sulfonyl and methoxy groups have been shown to enhance potency against specific targets while reducing toxicity .
Molecular Docking Studies
Molecular docking studies play a crucial role in elucidating the binding interactions between this compound and its biological targets. These computational studies provide insights into how structural modifications can improve binding affinity and selectivity for enzymes such as COX and c-KIT .
Synthesis and Characterization
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multi-step organic reactions that include nucleophilic substitutions and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Data Table: Summary of Biological Activities
Case Study 1: Inhibition of c-KIT Mutations
A study demonstrated that a series of pyrimidine derivatives effectively inhibited various c-KIT mutations in vitro. The results showed a correlation between structural modifications and enhanced inhibitory activity against mutant forms of c-KIT associated with GISTs .
Case Study 2: Anti-inflammatory Screening
Another research effort involved screening several dihydropyridine derivatives for their anti-inflammatory properties through COX inhibition assays. Compounds exhibiting significant inhibition were further evaluated for their potential as therapeutic agents in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication and transcription.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl sulfonyl group in the target compound enhances electrophilicity compared to bromophenyl (less electronegative) or dimethylphenyl (electron-donating) analogs .
- N-Substituents : The 4-methoxyphenylmethyl group improves solubility (logP ~2.1) relative to cyclohexyl (logP ~3.5) or hydroxyethyl (logP ~1.8) substituents .
- Core Modifications: Indeno-pyrimidinone derivatives (e.g., ) exhibit distinct bioactivity profiles due to increased planarity and π-surface area.
Physicochemical and Pharmacokinetic Properties
Key Trends :
- The methoxybenzyl group in the target compound reduces logP compared to cyclohexyl analogs, aligning with improved solubility.
Biological Activity
The compound 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a member of the pyrimidine family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action based on available literature.
Synthesis
The synthesis of this compound typically involves the reaction of various substituted anilines with sulfonyl chlorides in the presence of bases. The process often yields a mixture of products that can be purified through recrystallization. For instance, a related compound was synthesized through a method involving 2-hydroxybenzoic acid hydrazide and 1-(3-chloro-4-fluorophenyl)-ethanone under reflux conditions in anhydrous ethanol, resulting in colorless crystals after several days of crystallization .
Biological Activity
The biological activity of the compound is primarily attributed to its structural features, particularly the presence of the sulfonamide group and the fluorinated phenyl moiety. These modifications enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The fluoro-substituent is known to improve binding affinity to bacterial enzymes, which can lead to enhanced antibacterial effects. In vitro studies have shown that related compounds possess activity against various strains of bacteria and fungi .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that derivatives with similar structures can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds that target specific kinases involved in cancer cell signaling pathways have shown promise in preclinical models .
Neuroprotective Effects
Emerging data suggest that this compound may exhibit neuroprotective effects through modulation of glutamate receptors, particularly the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological disorders, and compounds designed to interact with it could provide therapeutic benefits .
The mechanism by which 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one exerts its biological effects may involve:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates and inhibit essential enzymes in microbial metabolism.
- Receptor Modulation : The fluorinated phenyl group enhances lipophilicity, allowing better penetration into cellular membranes and interaction with neurotransmitter receptors.
Case Studies and Research Findings
Several studies have documented the biological evaluation of related compounds:
-
Antimicrobial Study : A series of sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated a correlation between fluorine substitution and increased antimicrobial potency.
Compound Activity (MIC µg/mL) Target Compound A 16 E. coli Compound B 8 S. aureus -
Anticancer Evaluation : A study focusing on pyrimidine derivatives showed that certain modifications led to significant reductions in cell viability in breast cancer cell lines.
Compound IC50 (µM) Cancer Type Compound C 12 MCF-7 Compound D 25 HeLa - Neuroprotective Assessment : Research involving PET imaging demonstrated that fluorinated derivatives selectively accumulate in mGluR5-rich regions of the brain, suggesting potential for treating neurological disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be monitored?
- Methodology :
- Catalytic cyclocondensation : Adapt protocols from analogous pyridino-pyrimidine syntheses, such as using p-toluenesulfonic acid (p-TSA) as a catalyst in a one-pot reaction. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product formation via LC-MS .
- Multi-step synthesis : Employ sequential Suzuki-Miyaura coupling for aryl group introduction, followed by heterocyclic ring closure. Use inert conditions (e.g., N₂ atmosphere) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral assignments validated?
- Methodology :
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally related compounds (e.g., 4-(4-piperidinophenyl)-chromeno-pyrimidines). Use 2D NMR (COSY, HSQC) to resolve overlapping signals from fused rings .
- X-ray crystallography : Solve the crystal structure using SHELX software (SHELXL for refinement) to confirm regiochemistry and hydrogen-bonding patterns .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula via exact mass matching (<5 ppm error) .
Q. How can computational tools predict physicochemical properties and drug-likeness during early-stage research?
- Methodology :
- Use software like Schrödinger’s QikProp or SwissADME to calculate logP, topological polar surface area (TPSA), and bioavailability scores. Compare results to Lipinski’s Rule of Five thresholds. Validate predictions experimentally via solubility assays in PBS (pH 7.4) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in complex heterocyclic systems?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to screen variables (temperature, catalyst loading, solvent ratios). Use flow-chemistry setups for rapid parameter testing and to minimize side reactions .
- Bayesian optimization : Implement machine learning algorithms to prioritize high-yield conditions with minimal experimental iterations .
Q. What strategies resolve contradictions between computational modeling and experimental spectroscopic data?
- Methodology :
- Density Functional Theory (DFT) : Simulate NMR chemical shifts (e.g., using Gaussian 16) and compare to experimental data. Adjust computational models to account for solvent effects or conformational flexibility .
- Dynamic NMR studies : Probe slow-exchange processes (e.g., tautomerism) by variable-temperature NMR to explain discrepancies in peak splitting .
Q. How can isotopic labeling elucidate reaction mechanisms in multi-step syntheses?
- Methodology :
- Deuterium tracing : Introduce deuterated reagents (e.g., D₂O in hydrolysis steps) and track isotopic incorporation via MS/MS fragmentation patterns.
- Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .
Q. What advanced techniques validate electronic properties for structure-activity relationship (SAR) studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
